![molecular formula C13H14BrNOS B2508072 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-bromophenyl)ethanone CAS No. 2034292-09-4](/img/structure/B2508072.png)
1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-bromophenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-bromophenyl)ethanone is a chemical that likely features a bicyclic structure with a sulfur atom incorporated into one of the rings, resembling the core structure of 2-azabicyclo[2.2.1]heptanes. The presence of a 2-bromophenyl group suggests potential for electrophilic aromatic substitution reactions, which could be useful in further chemical modifications.
Synthesis Analysis
The synthesis of related 2-azabicyclo[2.2.1]heptanes has been demonstrated through the use of neighboring group participation, which facilitates nucleophilic substitution reactions. For instance, the synthesis of novel epibatidine analogues involves the conversion of an anti-7-ethoxycarbonyl group into a methylisoxazole ring, even without protection of the secondary bicyclic nitrogen . This method could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of this compound would be expected to exhibit stereochemical complexity due to the bicyclic framework. The synthesis of syn- and anti-stereoisomers of related compounds has been achieved, indicating that the stereochemistry of such molecules is an important consideration in their synthesis and potential biological activity .
Chemical Reactions Analysis
The chemical reactivity of the compound would likely involve the bromophenyl moiety, which could undergo further nucleophilic substitution reactions due to the presence of the bromine atom. The bicyclic azabicyclo[2.2.1]heptane core could also undergo various ring transformations or functional group modifications, as demonstrated in the synthesis of 2,3-ethanoproline, a conformationally restricted analogue of proline .
Physical and Chemical Properties Analysis
While specific physical and chemical properties of this compound are not provided, related compounds such as 2-azabicyclo[2.1.1]hexanes exhibit properties that are influenced by their rigid bicyclic structures. These properties include boiling points, melting points, solubility, and stability, which are all critical for the compound's potential application in drug discovery . The presence of a sulfur atom in the thia-azabicycloheptane ring would also affect the electron distribution and potentially the compound's reactivity and interaction with biological targets.
Wissenschaftliche Forschungsanwendungen
Advanced Building Blocks for Drug Discovery
The photochemical synthesis of 2-azabicyclo[3.2.0]heptanes provides advanced building blocks for drug discovery, demonstrating the utility of such compounds in synthesizing conformationally restricted analogues of proline, like 2,3-ethanoproline. These processes highlight the role of complex bicyclic structures in creating novel molecules with potential therapeutic applications (Druzhenko et al., 2018).
Antibacterial Spectrum Extension
Compounds structurally related to 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-bromophenyl)ethanone, such as CP-45,899, have been identified as beta-lactamase inhibitors that extend the antibacterial spectrum of beta-lactams. This action is crucial for overcoming resistance in bacteria that produce beta-lactamases, underscoring the compound's importance in medicinal chemistry and pharmaceutical research (English et al., 1978).
Photocycloaddition in Synthesis
Flavin-mediated visible-light [2+2] photocycloaddition reactions involving nitrogen- and sulfur-containing dienes demonstrate the synthetic versatility of bicyclic compounds similar to the one . These reactions facilitate the synthesis of phenyl- and diphenyl-3-azabicyclo[3.2.0]heptanes, showcasing their potential in generating biologically active or chiral spiro ammonium salts (Jirásek et al., 2017).
Novel Schiff Base Derivatives
The synthesis of new Schiff base derivatives from 4-thia-1-azabicyclo[3.2.0] heptane-2-carboxylic acid highlights the compound's role in creating molecules with potential antibacterial and fungicidal activities. These derivatives illustrate the compound's contribution to the development of new antimicrobial agents (Al-Masoudi et al., 2015).
Constrained Analogs in Medicinal Chemistry
The preparation of novel bridged bicyclic thiomorpholines as building blocks in medicinal chemistry underscores the significance of bicyclic compounds in designing molecules with interesting biological profiles. These novel building blocks can lead to the development of therapeutic agents with enhanced efficacy and specificity (Walker & Rogier, 2013).
Eigenschaften
IUPAC Name |
2-(2-bromophenyl)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNOS/c14-12-4-2-1-3-9(12)5-13(16)15-7-11-6-10(15)8-17-11/h1-4,10-11H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZDGECTNOTKCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2)C(=O)CC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide](/img/structure/B2507989.png)
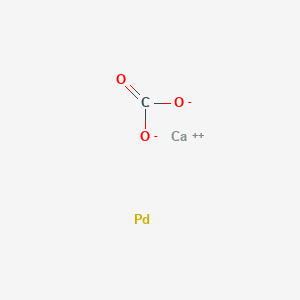
![4-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2507992.png)
![(3,4-dimethoxyphenyl)[4-(4-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2507993.png)
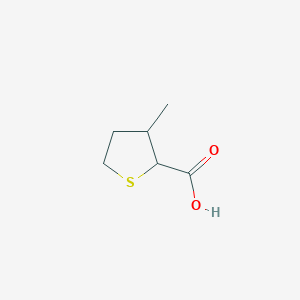
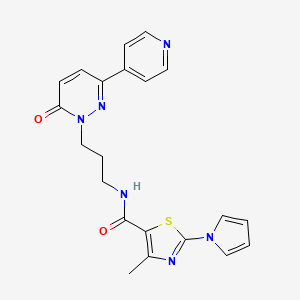
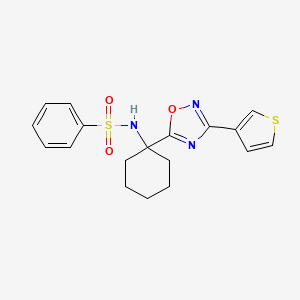
![5-chloro-N-[2-(dimethylamino)-3-phenylpropyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2508000.png)
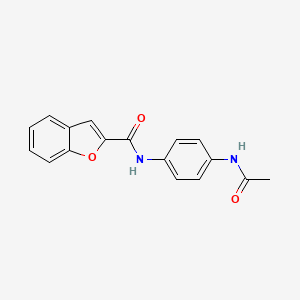
![4-Methyl-1-[(3-methylphenyl)methyl]pyrazole](/img/structure/B2508003.png)

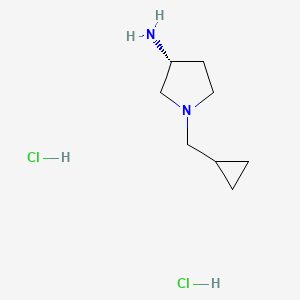

![N-[(6-Methyl-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridin-3-yl)methyl]but-2-ynamide](/img/structure/B2508010.png)